Benzoyl-DL-Valine

Description

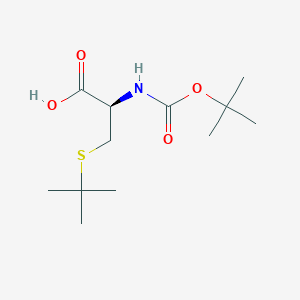

Structure

3D Structure

Propriétés

IUPAC Name |

2-benzamido-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-8(2)10(12(15)16)13-11(14)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYQNOPLWKCHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280541 | |

| Record name | Benzoyl-dl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-80-6, 5699-79-6 | |

| Record name | 2901-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC32037 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl-dl-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2901-80-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Benzoyl-DL-Valine

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl-DL-valine (N-Benzoyl-DL-valine) is a derivative of the essential amino acid valine, belonging to the class of N-acyl amino acids. The attachment of a benzoyl group to the amino group of valine modifies its physicochemical properties, influencing its solubility, polarity, and potential biological interactions. These compounds are utilized as precursors in the synthesis of various organic molecules, including peptides and heterocyclic compounds with potential pharmacological activity.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, details general experimental protocols for their determination, and presents logical workflows relevant to its characterization.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are crucial for its application in synthesis, formulation, and biological studies. These properties dictate its behavior in different solvent systems and its potential for molecular interactions.

Data Summary

Quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₅NO₃ | [3][4] |

| Molecular Weight | 221.25 g/mol | [3][4] |

| Appearance | White to almost white powder or crystal | [3][5] |

| Melting Point | 132 °C | [4][6][7] |

| Boiling Point (Predicted) | 451.8 ± 28.0 °C at 760 mmHg | [4][6] |

| Density (Predicted) | 1.157 ± 0.06 g/cm³ | [4][6] |

| pKa (Predicted) | 3.79 ± 0.10 | [3][5] |

| LogP (XLogP3-AA) | 2.2 | [3] |

| Solubility | Soluble in Methanol, Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[3][8] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. While specific experimental reports for this compound are not always published in full detail, the following sections describe standard, widely accepted protocols for determining the key parameters listed above.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.[9][10]

Principle: A small, powdered sample is heated slowly in a sealed capillary tube. The temperatures at which melting begins and is complete are recorded as the melting range.

Detailed Methodology:

-

Sample Preparation: A small amount of dry this compound is finely powdered. The open end of a glass capillary tube is jabbed into the powder to collect a sample.[11] The tube is then inverted and tapped gently, or dropped through a long glass tube, to pack the solid into the closed end to a height of approximately 2-3 mm.[11][12]

-

Apparatus Setup: The packed capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube).[9][13] The apparatus is heated at a medium rate initially to approach the expected melting point.

-

Measurement: When the temperature is approximately 10-15°C below the expected melting point (132°C), the heating rate is reduced to a slow and steady 1-2°C per minute.[9][12]

-

Observation: The sample is observed carefully through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last solid crystal turns into a liquid is recorded as the end of the range.[10]

Solubility Determination (Shake-Flask Method)

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.

Principle: Excess solid solute is equilibrated with a solvent by agitation until the solution becomes saturated. The concentration of the solute in the filtered solution is then measured to determine solubility.

Detailed Methodology:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., methanol, water). Adding excess solid is crucial to ensure a saturated solution is achieved.

-

Equilibration: The vial is sealed and placed in a mechanical shaker or agitator in a temperature-controlled environment (e.g., 25°C). The mixture is shaken for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR spectroscopy.

-

Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Logical and Experimental Workflows

Visual workflows are critical for understanding the relationships between a compound's structure and its properties, as well as the sequence of operations in its synthesis and analysis.

Caption: Structure-Property Relationships for this compound.

Caption: General Workflow for Synthesis and Purification.

Biological Context and Applications

N-benzoyl amino acids, including this compound, serve as important intermediates in medicinal chemistry and organic synthesis. While this compound itself is not typically a final drug product, the N-benzoyl functional group can be found in molecules with diverse biological activities. For instance, various N-benzoyl amino acid derivatives have been investigated for their potential as inhibitors of enzymes like DNA Methyltransferases (DNMTs)[14] or as antifungal agents.[15][16] The specific valine side chain can influence binding affinity and selectivity for biological targets. Therefore, a thorough understanding of its physicochemical properties is the first step for researchers aiming to incorporate this moiety into more complex, biologically active molecules.

References

- 1. ijirset.com [ijirset.com]

- 2. mdpi.com [mdpi.com]

- 3. guidechem.com [guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. N-Benzoyl-DL-valine, CAS No. 2901-80-6 - iChemical [ichemical.com]

- 7. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. This compound | CAS:2901-80-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 16. researchgate.net [researchgate.net]

Core Synthesis Pathway: The Schotten-Baumann Reaction

An In-depth Technical Guide to the Synthesis of Benzoyl-DL-Valine

For researchers, scientists, and professionals engaged in drug development, a comprehensive understanding of the synthesis of crucial chemical intermediates is paramount. This compound, a derivative of the essential amino acid valine, serves as a valuable building block in various synthetic applications. This technical guide provides a detailed exploration of its synthesis pathway, reaction mechanism, experimental protocols, and relevant quantitative data.

The primary and most widely employed method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2][3][4][5] This well-established method involves the acylation of an amine with an acid chloride in the presence of a base.[1][2][3][4][5] In this specific case, DL-valine is N-acylated using benzoyl chloride under basic conditions, typically with aqueous sodium hydroxide.[1][4][6]

The overall reaction can be summarized as follows:

DL-Valine + Benzoyl Chloride --(Base)--> this compound + HCl

The base plays a crucial dual role in this reaction. It deprotonates the amino group of the valine, increasing its nucleophilicity and facilitating the attack on the electrophilic carbonyl carbon of the benzoyl chloride.[1][4] Secondly, it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the formation of the amide product.[1][2][4]

Reaction Mechanism

The synthesis of this compound via the Schotten-Baumann reaction proceeds through a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Deprotonation of the Amino Acid: In the presence of a base, such as sodium hydroxide, the amino group of DL-valine is deprotonated, forming a more potent nucleophile.

-

Nucleophilic Attack: The deprotonated amino group of valine acts as a nucleophile and attacks the electrophilic carbonyl carbon of benzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

-

Protonation: The resulting product is the N-benzoylated valine.

A visual representation of this mechanism is provided in the diagram below.

Caption: Mechanism of this compound synthesis.

Quantitative Data Summary

The following table summarizes key quantitative data reported in various experimental protocols for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₃ | [7][8] |

| Molecular Weight | 221.25 g/mol | [7][8] |

| Melting Point | 125-128 °C | [6] |

| 132 °C | [8][9] | |

| Yield | 88% | [6] |

| 100% (crude) | [10] | |

| 70% | [11] |

Detailed Experimental Protocols

Below are detailed methodologies for the synthesis of this compound, adapted from cited literature.

Protocol 1: Dioxane as a Co-solvent[6]

-

Reactants:

-

DL-Valine: 100 g (0.854 mole)

-

Benzoyl Chloride: 119 ml (1.025 moles)

-

2N Sodium Hydroxide Solution

-

Dioxane: 200 ml

-

Concentrated Sulfuric Acid

-

Ethyl Acetate

-

Petroleum Ether

-

-

Procedure:

-

A mixture of DL-valine, dioxane, and 350 ml of 2N sodium hydroxide solution is stirred and cooled to 0-5 °C.

-

Benzoyl chloride and 760 ml of 2N sodium hydroxide solution are added simultaneously at a rate that maintains a basic pH and a temperature below 5 °C.

-

The reaction mixture is allowed to warm to 20-25 °C and stirred for 2 hours.

-

The mixture is then cooled to 0 °C and acidified with concentrated sulfuric acid.

-

The resulting precipitate is collected by filtration, washed with water, and air-dried.

-

The dried precipitate is dissolved in ethyl acetate, and any residual water is decanted.

-

Petroleum ether is added to precipitate the product.

-

The final product is collected and subjected to a high vacuum to remove any residual dioxane.

-

Protocol 2: Tetrahydrofuran as a Solvent[10]

-

Reactants:

-

Valine: 20 g (0.17 mole)

-

Benzoyl Chloride: 23.8 ml (0.21 mole)

-

2N NaOH: 111 ml

-

Tetrahydrofuran (THF): 20 ml

-

Concentrated Sulfuric Acid: 8.0 ml

-

Ethyl Acetate

-

Water

-

Brine

-

Anhydrous MgSO₄

-

-

Procedure:

-

A solution of valine in THF and 2N NaOH is cooled to 10 °C under a nitrogen atmosphere.

-

Benzoyl chloride is added dropwise.

-

The reaction mixture is warmed to room temperature and stirred for 3 hours.

-

The mixture is cooled to 0 °C and treated with concentrated sulfuric acid.

-

The product is extracted with ethyl acetate (3 x 200 ml).

-

The combined organic extracts are washed with water and brine, then dried over anhydrous MgSO₄.

-

The solvent is evaporated to yield the crude product.

-

Experimental Workflow Visualization

The general workflow for the synthesis and purification of this compound can be visualized as follows:

Caption: Synthesis and purification workflow.

Characterization Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR: Proton NMR spectra provide characteristic signals for the protons of the benzoyl group and the valine moiety.[7][12]

-

¹³C NMR: Carbon NMR spectra show distinct peaks for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the valine residue.[7][8]

-

IR Spectroscopy: Infrared spectra exhibit characteristic absorption bands for the N-H and C=O stretching of the amide bond, as well as the C=O stretching of the carboxylic acid.[7][8][13]

This technical guide provides a comprehensive overview of the synthesis of this compound, intended to be a valuable resource for professionals in the fields of chemical research and drug development. The detailed protocols and mechanistic insights should facilitate the successful and efficient synthesis of this important chemical intermediate.

References

- 1. byjus.com [byjus.com]

- 2. grokipedia.com [grokipedia.com]

- 3. collegedunia.com [collegedunia.com]

- 4. quora.com [quora.com]

- 5. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 6. prepchem.com [prepchem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [guidechem.com]

- 9. This compound | 2901-80-6 [sigmaaldrich.com]

- 10. prepchem.com [prepchem.com]

- 11. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 12. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Analysis of Benzoyl-DL-Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Benzoyl-DL-Valine (N-Benzoyl-DL-valine), a key derivative of the amino acid valine utilized in peptide synthesis and as a building block in pharmaceutical development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, along with the experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the quantitative spectroscopic data for this compound in a structured tabular format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The proton NMR spectrum of this compound was acquired in deuterated chloroform (CDCl₃) at a frequency of 399.65 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |

| 9.0 | - | - | Carboxylic Acid Proton (-COOH) |

| 7.807 | Doublet | - | Aromatic Protons (ortho to C=O) |

| 7.521 | Triplet | - | Aromatic Proton (para to C=O) |

| 7.450 | Triplet | - | Aromatic Protons (meta to C=O) |

| 6.72 | Doublet | J = 8.5 Hz | Amide Proton (-NH) |

| 4.810 | Doublet of Doublets | J = 8.5, 4.7 Hz | Alpha-Proton (-CH(NH)-) |

| 2.354 | Multiplet | J = 4.7 Hz | Beta-Proton (-CH(CH₃)₂) |

| 1.051 | Doublet | - | Methyl Protons (-CH₃) |

| 1.025 | Doublet | - | Methyl Protons (-CH₃) |

Table 1: ¹H NMR data for this compound.

¹³C NMR Data

The ¹³C NMR spectrum was recorded in deuterated chloroform (CDCl₃). The following table presents the predicted chemical shifts based on the molecular structure.

| Predicted Chemical Shift (ppm) | Carbon Assignment |

| ~175 | Carboxylic Acid Carbonyl (-COOH) |

| ~168 | Amide Carbonyl (-C=O) |

| ~134 | Aromatic Carbon (quaternary) |

| ~132 | Aromatic Carbon (para) |

| ~129 | Aromatic Carbons (meta) |

| ~127 | Aromatic Carbons (ortho) |

| ~58 | Alpha-Carbon (-CH(NH)-) |

| ~32 | Beta-Carbon (-CH(CH₃)₂) |

| ~19 | Methyl Carbons (-CH₃) |

| ~18 | Methyl Carbons (-CH₃) |

Table 2: Predicted ¹³C NMR data for this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is typically obtained using a potassium bromide (KBr) disc. The table below lists the characteristic absorption bands and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-2400 | Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium | N-H stretch (Amide) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 3000-2850 | Medium | C-H stretch (Aliphatic) |

| ~1720 | Strong | C=O stretch (Carboxylic Acid) |

| ~1650 | Strong | C=O stretch (Amide I) |

| 1600-1450 | Medium | C=C stretch (Aromatic Ring) |

| ~1540 | Medium | N-H bend (Amide II) |

Table 3: Characteristic IR absorption bands for this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern. The molecular formula is C₁₂H₁₅NO₃, with a molecular weight of 221.25 g/mol and an exact mass of approximately 221.1052 g/mol .[1]

| m/z | Relative Intensity (%) | Putative Fragment Assignment |

| 221 | 2.5 | [M]⁺ (Molecular Ion) |

| 176 | 11.2 | [M - COOH]⁺ |

| 161 | 24.0 | [M - C₄H₈O]⁺ |

| 133 | 6.7 | [C₇H₅O₂N]⁺ |

| 122 | 18.4 | [C₇H₅ONH₂]⁺ |

| 105 | 100.0 | [C₇H₅O]⁺ (Benzoyl Cation) |

| 77 | 35.3 | [C₆H₅]⁺ (Phenyl Cation) |

| 51 | 9.9 | [C₄H₃]⁺ |

Table 4: Mass spectrometry data for this compound.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A small quantity (typically 5-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing, although modern spectrometers can reference the residual solvent signal. The solution is then transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a frequency of, for example, 400 MHz for protons. For ¹H NMR, a sufficient number of scans are collected to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are used for both one-dimensional ¹H and ¹³C NMR experiments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of finely ground this compound is mixed with about 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The mixture is thoroughly ground to a fine powder using an agate mortar and pestle. The powdered mixture is then placed into a pellet-forming die and compressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is first recorded. The sample spectrum is then collected, typically over a range of 4000 to 400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)

Sample Introduction and Ionization: For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe. Electron Ionization (EI) is a common method for such small molecules. The sample is heated to induce vaporization, and the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Acquisition: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the analysis and application of this compound.

References

Solubility Profile of Benzoyl-DL-Valine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Benzoyl-DL-Valine, a derivative of the amino acid valine, in common organic solvents. Due to its relevance in synthetic chemistry and drug development, understanding its solubility is crucial for process optimization, formulation, and analytical method development. This document summarizes available solubility data, details a comprehensive experimental protocol for quantitative solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility Data

Currently, publicly available scientific literature lacks specific quantitative data (e.g., in g/100 mL or mol/L at various temperatures) for the solubility of this compound in common organic solvents. However, qualitative assessments indicate its solubility in a range of solvents. This information is summarized in the table below.

| Solvent | Qualitative Solubility |

| Chloroform | Soluble[1] |

| Dichloromethane | Soluble[1] |

| Ethyl Acetate | Soluble[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] |

| Acetone | Soluble[1] |

| Methanol | Almost transparent (indicating some solubility) |

It is important for researchers to experimentally determine the precise solubility of this compound in their specific solvent systems and at their desired operating temperatures to ensure accuracy in their work.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, primarily based on the gravimetric method. This method is widely applicable and reliable for determining the solubility of non-volatile solutes in volatile solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer or thermocouple

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Glass vials with screw caps

-

Pipettes and other standard laboratory glassware

-

Drying oven or vacuum oven

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Record the initial mass of this compound.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle at the bottom of the vial for a few hours while maintaining the temperature.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

-

Immediately filter the withdrawn sample through a syringe filter that has been pre-warmed to the experimental temperature into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the collection vial containing the filtered saturated solution.

-

Evaporate the solvent from the collection vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of this compound.

-

Once all the solvent has been removed, place the vial in a vacuum oven at a suitable temperature to ensure complete drying and removal of any residual solvent.

-

Cool the vial to room temperature in a desiccator and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the vial with the filtered solution minus the final constant mass of the vial with the dried solute.

-

Solubility can be expressed in various units, such as:

-

g/100 g solvent = (mass of solute / mass of solvent) * 100

-

g/100 mL solvent = (mass of solute / volume of solvent) * 100

-

mol/L = (moles of solute / volume of solution in L)

-

-

Visual Representation of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to Benzoyl-DL-Valine for Researchers and Drug Development Professionals

Introduction: Benzoyl-DL-valine is a chemically protected derivative of the essential amino acid valine. The benzoyl group attached to the amino group of valine makes it a valuable building block in various chemical syntheses, particularly in the fields of peptide chemistry and pharmaceutical development. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 2901-80-6 | [1][2][3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₃ | [1][2][3][4][5] |

| Molecular Weight | 221.25 g/mol | [1][3][5] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 131.0 to 133.0 °C | |

| Purity | >98.0% (TLC/HPLC) | |

| Solubility | Almost transparent in Methanol | [1] |

| Storage | Sealed in a dry, room temperature environment | [1][5] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where DL-valine is acylated with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis of N-Benzoyl-DL-valine

Materials:

-

DL-valine (100 g, 0.854 mole)

-

Dioxane (200 ml)

-

2N Sodium hydroxide solution

-

Benzoyl chloride (119 ml, 1.025 moles)

-

Concentrated sulfuric acid

-

Ethyl acetate

-

Petroleum ether

Procedure:

-

A mixture of DL-valine, dioxane, and 350 ml of 2N sodium hydroxide solution is prepared and stirred at 0-5°C.

-

Benzoyl chloride and 760 ml of 2N sodium hydroxide solution are added simultaneously to the mixture. The addition rates are controlled to maintain a basic pH and a temperature not exceeding 5°C.

-

The reaction mixture is then allowed to warm to 20-25°C and stirred for 2 hours.

-

After stirring, the mixture is cooled to 0°C and acidified with approximately 40 ml of concentrated sulfuric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water, and air-dried for 16 hours.

-

The dried product is dissolved in ethyl acetate, and any residual water is decanted.

-

Petroleum ether is added to the ethyl acetate solution to re-precipitate the product.

-

The final precipitate is subjected to a high vacuum for 8 hours to remove any residual dioxane, yielding N-Benzoyl-DL-valine.

Workflow for the Synthesis of this compound

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. researchgate.net [researchgate.net]

- 5. View of Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [jmcs.org.mx]

A Technical Guide to the Thermal Stability and Degradation Profile of Benzoyl-DL-Valine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzoyl-DL-valine, a derivative of the essential amino acid valine, is a compound of interest in various fields, including organic synthesis and pharmaceutical development. Understanding its thermal stability and degradation profile is crucial for determining its shelf-life, processing conditions, and potential degradation products, which can impact its purity, efficacy, and safety. This technical guide outlines the methodologies used to assess thermal stability and provides an expected degradation profile based on the chemical structure of this compound and data from analogous compounds.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Melting Point | Approximately 132 °C |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol |

Thermal Stability Analysis

The thermal stability of a compound is typically investigated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocols

3.1.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

-

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Methodology:

-

A small sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed on the TGA balance.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

-

3.1.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting and decomposition.

-

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

-

Methodology:

-

A small, accurately weighed sample (typically 2-5 mg) of this compound is hermetically sealed in an aluminum or copper pan.

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a desired temperature range.

-

The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

-

Illustrative Thermal Analysis Data

In the absence of specific data for this compound, Table 2 presents the thermal analysis data for a structurally related compound, Nα-benzoyl-L-argininate ethyl ester chloride, to provide an example of expected thermal events.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Decomposition Stage 1 | 197 - 261 | - | - |

Data is illustrative and based on a study of Nα-benzoyl-L-argininate ethyl ester chloride.

Degradation Profile

The degradation of this compound under thermal stress is expected to proceed through the cleavage of its most labile bonds, primarily the amide and carboxylic acid functionalities.

Predicted Degradation Pathways

The thermal decomposition of this compound is likely to involve one or more of the following pathways:

-

Decarboxylation: Loss of carbon dioxide from the carboxylic acid group is a common thermal degradation pathway for amino acids and their derivatives.

-

Amide Bond Cleavage: The amide bond linking the benzoyl group and the valine moiety can undergo thermal scission.

-

Side Chain Fragmentation: At higher temperatures, fragmentation of the isopropyl side chain of the valine residue may occur.

Identification of Degradation Products

To identify the specific degradation products, a combination of techniques would be necessary:

-

TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR): This allows for the analysis of the gaseous products evolved during decomposition.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves the rapid heating of the sample to high temperatures, followed by the separation and identification of the volatile degradation products.

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for thermal analysis and degradation product identification.

Valine Metabolic Pathway

While not directly related to thermal degradation, the metabolic pathway of valine is a relevant signaling pathway for understanding the biological context of valine derivatives.

Caption: Simplified metabolic degradation pathway of valine.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its development and application. While direct experimental data is currently lacking, this guide provides a framework for its evaluation using standard thermoanalytical techniques. Based on its chemical structure, the primary degradation pathways are anticipated to be decarboxylation and amide bond cleavage. Further studies employing techniques such as TGA-MS and Py-GC-MS are required to definitively identify the degradation products and elucidate the precise degradation mechanisms. The illustrative data from a similar compound suggests that decomposition is likely to initiate at temperatures approaching 200 °C. For drug development professionals, this information underscores the importance of controlled storage and processing conditions to maintain the integrity of this compound.

The Benzoyl Group in N-Protected Valine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the intricate assembly of peptides and complex bioactive molecules. Among the arsenal of protecting groups for amines, the benzoyl (Bz) group, while classic, continues to hold relevance. This technical guide provides an in-depth exploration of the role of the benzoyl group in N-protected valine, offering insights into its synthesis, stability, and impact on reactivity, with a focus on its applications in research and drug development.

Introduction: The Benzoyl Group as an Amine Protecting Group

The benzoyl group is an acyl-type protecting group used for amines and hydroxyls.[1] In the context of N-protected valine, it forms a stable amide linkage, effectively masking the nucleophilicity of the amino group and preventing unwanted side reactions during subsequent synthetic transformations. This stability under certain conditions, coupled with its straightforward introduction, makes it a viable option in multistep synthetic pathways.

Synthesis of N-Benzoyl-L-Valine

The benzoylation of L-valine can be efficiently achieved through several methods, with the Schotten-Baumann reaction using benzoyl chloride and acylation with benzoic anhydride being the most common.

Synthesis Yields

The choice of benzoylating agent can influence the reaction yield. Below is a summary of reported yields for the synthesis of N-benzoyl-L-valine and its methyl ester.

| Product | Benzoylating Agent | Yield (%) | Reference |

| N-Benzoyl-L-valine | Benzoyl Chloride | ~100 (crude) | [2] |

| N-Benzoyl-L-valine | Benzoic Anhydride | 70 | [3] |

| N-Benzoyl-L-valine methyl ester | Benzoic Anhydride | 85 | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-valine via Schotten-Baumann Reaction [2]

This protocol utilizes benzoyl chloride under basic conditions.

-

Dissolution: Dissolve L-valine (20 g, 0.17 mol) in a mixture of tetrahydrofuran (20 ml) and 2N NaOH (111 ml).

-

Reaction: Cool the solution to 10°C in an ice-water bath under a nitrogen atmosphere. Add benzoyl chloride (23.8 ml, 0.21 mol) dropwise.

-

Stirring: Allow the reaction mixture to warm to room temperature and stir for 3.0 hours.

-

Acidification: Cool the mixture to 0°C in an ice-salt bath and acidify with concentrated sulfuric acid (8.0 ml).

-

Extraction: Extract the mixture with ethyl acetate (3 x 200 ml).

-

Work-up: Wash the combined organic extracts with water (100 ml) and brine (50 ml). Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to dryness to yield N-benzoyl-L-valine as a solid.

Protocol 2: Synthesis of N-Benzoyl-L-valine using Benzoic Anhydride [3]

This method employs benzoic anhydride in the presence of acetic acid.

-

Reaction Mixture: Prepare a solution of L-valine (1 mmol), benzoic anhydride (1 mmol), and acetic acid (25 mL).

-

Reflux: Reflux the mixture for 2 hours.

-

Solvent Removal: After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography (hexane-EtOAc, 70:30) to obtain N-benzoyl-L-valine.

Diagram 1: Experimental workflow for the synthesis of N-Benzoyl-L-valine via the Schotten-Baumann reaction.

Physicochemical Properties of N-Benzoyl-Valine

Understanding the physicochemical properties of N-benzoyl-valine is crucial for its application in synthesis and drug design.

| Property | Value |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Melting Point | 132-137 °C |

| pKa (Predicted) | 3.79 ± 0.10 |

| Appearance | White to almost white powder/crystal |

| Solubility | Almost transparent in Methanol |

Role of the Benzoyl Group in N-Protected Valine

The benzoyl group imparts several key characteristics to the valine molecule, influencing its stability, reactivity, and utility in synthesis.

Stability and Deprotection

The N-benzoyl group forms a robust amide bond that is generally stable under acidic and oxidative conditions.[1] This stability is advantageous when performing reactions on other parts of the molecule that require such conditions.

Deprotection of the benzoyl group typically requires more forcing conditions, such as strong acid or base hydrolysis at elevated temperatures.[1]

General Deprotection Considerations:

-

Acidic Hydrolysis: Refluxing in concentrated hydrochloric acid can cleave the amide bond. However, this method may lead to racemization of the amino acid.

-

Basic Hydrolysis: Heating with a solution of sodium methoxide in methanol or aqueous sodium hydroxide can also effect deprotection.

Diagram 2: Logical workflow for the deprotection of N-Benzoyl-valine.

Influence on Stereochemistry and Racemization

A critical role of an N-protecting group is to prevent racemization of the chiral α-carbon during peptide bond formation. The mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate, which is facilitated by the activation of the carboxyl group.[4] The nature of the N-acyl group influences the propensity for oxazolone formation and subsequent racemization.

Applications in Drug Development and Bioactive Molecule Synthesis

N-benzoyl-valine and its derivatives serve as important building blocks in the synthesis of various bioactive molecules.

-

Antifungal Agents: N-benzoyl-valine methyl ester and related derivatives have shown promising antifungal activity against filamentous fungi such as Aspergillus fumigatus and Fusarium temperatum.[3] The presence of the benzoyl group and the valine side chain appear to be important for this biological activity.

-

Enzyme Inhibitors: N-benzoyl amino acid derivatives have been investigated as inhibitors of human DNA Methyl Transferases (DNMTs), which are promising targets for epigenetic therapies.[7]

-

Peptide Synthesis: While less common in modern solid-phase peptide synthesis due to the harsh deprotection conditions, N-benzoyl amino acids can be used in solution-phase synthesis or for the preparation of specific peptide fragments. For example, N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide is used as a substrate for the assay of Cathepsin B.[8]

-

Precursors for Novel Compounds: N-benzoyl-L-valine is a precursor in the synthesis of novel compounds with potential biological activities, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives which have been evaluated for antimicrobial and antioxidant effects.[9]

The following diagram illustrates a generalized pathway for the application of N-benzoyl-valine in the synthesis of bioactive compounds.

Diagram 3: Generalized workflow for the use of N-Benzoyl-valine as a synthetic intermediate.

Conclusion

The benzoyl group in N-protected valine serves as a robust protecting group, offering stability under acidic and oxidative conditions. Its synthesis is straightforward and high-yielding. While its application in modern solid-phase peptide synthesis is limited by the harsh conditions required for its removal and a potential for increased racemization compared to urethane-type protecting groups, N-benzoyl-valine remains a valuable intermediate in organic synthesis. Its utility is particularly evident in the construction of various bioactive molecules, including antifungal agents and enzyme inhibitors, where the benzoyl moiety may be retained in the final structure or where its stability during intermediate steps is advantageous. Further research into milder deprotection methods and a quantitative assessment of its influence on racemization under various coupling conditions would provide a more complete understanding of its role and potential applications in contemporary drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

- 4. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents | MDPI [mdpi.com]

- 5. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) [mdpi.com]

- 6. The challenge of peptide nucleic acid synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00049K [pubs.rsc.org]

- 7. Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The hydrolysis of N-benzoyl-L-phenylalanyl-L-valyl-L-arginine-p-nitroanilide and its use as a substrate for the assay of cathepsin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Racemate of Benzoyl-DL-Valine

This technical guide provides a comprehensive overview of this compound, a racemic mixture of the N-benzoyl derivatives of D- and L-valine. As a protected amino acid, it serves as a critical starting material in various chemical and biotechnological processes. The resolution of this racemate into its constituent enantiomers is a pivotal step for its application in the synthesis of stereochemically pure peptides, pharmaceuticals, and other bioactive molecules.[1][2][3] This document details its chemical and physical properties, synthesis protocols, resolution methodologies, and the applications of its resolved enantiomers in research and drug development.

Core Chemical and Physical Properties

This compound is a white crystalline solid.[4] Its fundamental properties are summarized below, providing essential data for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 2901-80-6 | [5][6][7] |

| Molecular Formula | C₁₂H₁₅NO₃ | [5][6] |

| Molecular Weight | 221.25 g/mol | [5][7] |

| Melting Point | 132°C | [5][7][8][9] |

| Boiling Point | 451.8 ± 28.0 °C (Predicted at 760 mmHg) | [5][7][8] |

| Density | 1.157 ± 0.06 g/cm³ (Predicted) | [5][7][8] |

| Flash Point | 227°C | [5][8] |

| pKa | 3.79 ± 0.10 (Predicted) | [4][7] |

| LogP | 1.91650 | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[10] Almost transparent in Methanol.[4][7] | [4][7][10] |

| Appearance | White to almost white powder or crystal | [4][7] |

Spectroscopic Data: Spectroscopic information is available for the characterization of this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[4][5][11][12]

Synthesis of this compound

The standard method for synthesizing N-Benzoyl-DL-Valine is the Schotten-Baumann reaction, which involves the acylation of the amino group of DL-valine with benzoyl chloride under basic conditions.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction[13]

-

Reaction Setup: Prepare a mixture of 100 g (0.854 mole) of DL-valine, 200 ml of dioxane, and 350 ml of 2N sodium hydroxide solution (0.7 mole). Stir this mixture and cool to a temperature between 0-5°C.

-

Reagent Addition: Simultaneously add 119 ml (1.025 moles) of benzoyl chloride and 760 ml of 2N sodium hydroxide solution (1.52 moles) to the cooled mixture. The addition rates should be controlled to maintain a basic pH and keep the temperature below 5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (20-25°C) and continue stirring for 2 hours.

-

Acidification and Precipitation: Cool the mixture back down to 0°C and acidify it with approximately 40 ml of concentrated sulfuric acid. This will cause the N-Benzoyl-DL-Valine to precipitate out of the solution.

-

Isolation and Purification:

-

Collect the precipitate by filtration and wash it with water.

-

Air-dry the solid for 16 hours.

-

Dissolve the dried product in ethyl acetate and decant the solution to remove any residual water.

-

Add petroleum ether to the ethyl acetate solution to recrystallize the product.

-

-

Final Product: Collect the final precipitate and place it under a high vacuum for 8 hours to remove any remaining dioxane. This procedure yields the final product with a reported melting point of 125-128°C (literature value: 132°C).[13]

Resolution of the Racemate

For most pharmaceutical and biological applications, only one of the enantiomers (typically the L-form) is active or desired. Therefore, the resolution of the this compound racemate is a critical process. The primary methods employed are enzymatic resolution and chemical resolution.

Enzymatic Resolution

Enzymatic resolution is a widely used technique that leverages the stereospecificity of enzymes to separate enantiomers. Acylases, for instance, can selectively hydrolyze the N-acyl group from either the L- or D-enantiomer of an N-acyl-DL-amino acid, leaving the other enantiomer unchanged.[14][15]

-

L-Acylases: Mold acylases (e.g., from Aspergillus oryzae) are specific for the L-enantiomer.[14] They hydrolyze N-Benzoyl-L-Valine to L-valine and benzoic acid, while N-Benzoyl-D-Valine remains intact.

-

D-Acylases: Conversely, D-acylases (e.g., from Alcaligenes faecalis) exhibit stereospecificity towards the D-enantiomer, yielding D-valine.[15]

The resulting mixture of a free amino acid and the unreacted N-benzoyl amino acid can then be separated based on their different physical properties, such as solubility.

Experimental Protocol: General Enzymatic Resolution

-

Substrate Preparation: Dissolve N-Benzoyl-DL-Valine in an aqueous buffer solution and adjust the pH to the optimal range for the chosen acylase (typically around pH 7-8).[14]

-

Enzymatic Reaction: Add the acylase enzyme (e.g., mold acylase for L-isomer resolution) to the substrate solution. Incubate the mixture at an optimal temperature (e.g., 38°C) for a sufficient period (e.g., 24-48 hours) to allow for the complete hydrolysis of the target enantiomer.[14]

-

Separation:

-

After incubation, the mixture will contain one free amino acid (e.g., L-valine) and the unreacted N-benzoyl amino acid (e.g., N-Benzoyl-D-Valine).

-

Acidify the solution to precipitate the less soluble N-Benzoyl-D-Valine.

-

Filter the mixture to isolate the solid N-Benzoyl-D-Valine. The filtrate will contain the free L-valine.

-

-

Isolation of Products:

-

N-Benzoyl-D-Valine: The filtered solid can be recrystallized for purification.

-

L-Valine: The L-valine in the filtrate can be isolated and purified using techniques like ion-exchange chromatography.

-

D-Valine: The purified N-Benzoyl-D-Valine can be subsequently hydrolyzed using a strong acid to yield D-valine.

-

Chemical Resolution

Chemical resolution involves using a chiral resolving agent to form diastereomeric salts with the racemic mixture. These diastereomers have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. For amino acids, chiral acids or bases are used as resolving agents. For instance, D-dibenzoyl tartaric acid can be used to resolve DL-valine by forming diastereomeric salts that can be separated.[16][17]

Applications in Research and Drug Development

The separated enantiomers of valine and their derivatives are valuable chiral building blocks in medicinal chemistry and biotechnology.

-

Benzoyl-L-Valine and L-Valine: L-Valine is an essential amino acid and a fundamental component of proteins.[18][] Benzoyl-L-Valine is used extensively in:

-

Peptide Synthesis: It acts as a protected building block in the synthesis of peptide-based drugs.[1][2] The benzoyl group protects the amino function during peptide coupling reactions.

-

Prodrug Development: The L-valine moiety can be attached to a drug to create a prodrug. This can enhance absorption via amino acid transporters, improving oral bioavailability and targeted delivery.[1][18]

-

Protein Engineering: It is used to modify proteins to enhance their stability and activity, which is crucial for formulating therapeutic proteins and vaccines.[1]

-

-

Benzoyl-D-Valine and D-Valine: While less common in nature, D-amino acids play a significant role in the pharmaceutical industry.[15][][20]

-

Pharmaceutical Synthesis: D-valine is incorporated into various pharmaceuticals to increase their stability against enzymatic degradation by proteases, which primarily recognize L-amino acids.[]

-

Antibiotics: Many antibiotics and other bioactive peptides contain D-amino acids as part of their structure to confer specific biological activities and resistance to degradation.

-

Agrochemicals: D-valine derivatives are also used as intermediates in the production of certain agrochemicals.[]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Benzoyl-DL-Val-OH | this compound | N-protective Amino Acid | Ambeed.com [ambeed.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. biocrick.com [biocrick.com]

- 7. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. N-Benzoyl-DL-valine, CAS No. 2901-80-6 - iChemical [ichemical.com]

- 9. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 10. This compound | CAS:2901-80-6 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 2-benzamido-3-methylbutanoic acid(2901-80-6) 1H NMR spectrum [chemicalbook.com]

- 13. prepchem.com [prepchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Revisiting D‐Acylases for D‐Amino Acid Production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CN1477096A - Method for preparing L-valine and D-valine by chemical resolution - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 20. D-AA in biocatalysis | DAAIR center [d-aminoacids.com]

An In-depth Technical Guide to the Biological Activity and Cytotoxicity of Benzoyl-DL-Valine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoyl-DL-valine, a derivative of the essential amino acid valine, is a compound of interest in the fields of medicinal chemistry and pharmacology. While comprehensive data on its specific biological activities and cytotoxicity are not extensively available in public literature, its structural motif is present in molecules investigated for a range of bioactivities, including neuroprotection. This technical guide synthesizes the available toxicological information for this compound, provides a framework for its cytotoxic and biological evaluation, and presents detailed experimental protocols for key assays. The aim is to equip researchers with the necessary information and methodologies to explore the therapeutic potential and safety profile of this compound.

Introduction

This compound is an amino acid derivative characterized by a benzoyl group attached to the nitrogen atom of the valine molecule. Valine itself is a branched-chain amino acid (BCAA) crucial for protein synthesis and various physiological functions. The addition of a benzoyl group modifies the physicochemical properties of valine, potentially influencing its biological interactions and metabolic fate.

Derivatives of this compound have been explored for their therapeutic potential. Notably, N-benzoyl-DL-valine-dimethylaminoethylamine iodometilate (TVA) has been investigated as a cholinesterase inhibitor with neuroprotective properties against amyloid-beta-induced toxicity. This suggests that the N-acyl-valine scaffold could be a valuable starting point for the development of new therapeutic agents. However, a thorough understanding of the core molecule's own biological activity and cytotoxicity is essential for any drug discovery program.

Toxicological Profile

Based on available safety data, this compound is classified with the following toxicological profile:

| Hazard Class | GHS Classification | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[1][2] |

This classification indicates that this compound can cause harmful effects if ingested. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, and to avoid ingestion.

Potential Biological Activities and Cytotoxicity: A Research Framework

Given the limited specific data on the biological activity of this compound, a logical research workflow is proposed to elucidate its potential effects. This workflow is designed to systematically assess its cytotoxicity and explore potential mechanisms of action.

Caption: A logical workflow for the cytotoxic and biological evaluation of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity and biological activity of this compound.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (untreated cells).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: A schematic representation of the MTT assay workflow for cytotoxicity testing.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration (and other relevant concentrations) for a predetermined time.

-

Cell Harvesting: Harvest the cells (including any floating cells) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.

Caption: The experimental workflow for detecting apoptosis using Annexin V and PI staining.

Cell Cycle Analysis: Propidium Iodide Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. Therefore, the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C for several weeks after fixation.

-

Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Add a PI staining solution to the cells.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry.

Caption: A procedural diagram for analyzing the cell cycle distribution using propidium iodide staining.

Conclusion and Future Directions

This compound is a compound with a known oral toxicity profile but largely unexplored specific biological activities and cytotoxicity at the cellular level. The research on its derivatives suggests that the N-acyl-valine scaffold may hold therapeutic potential, particularly in the context of neurodegenerative diseases. This guide provides a foundational understanding of this compound and a clear experimental framework for its further investigation. Future research should focus on performing the described assays to generate quantitative data on its cytotoxicity against a panel of cell lines, elucidating its mechanism of action, and exploring its potential as a lead compound for the development of novel therapeutics. Such studies are essential to fully characterize the biological and toxicological profile of this compound and to determine its viability for further preclinical and clinical development.

References

Methodological & Application

Application of N-Benzoyl-DL-Valine as a Chiral Resolving Agent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. The biological activity of chiral molecules often resides in only one of the enantiomers, while the other may be inactive or even elicit undesirable side effects. Diastereomeric salt formation is a classical and widely used method for chiral resolution on an industrial scale. This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers exhibit different physicochemical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

N-Benzoyl-DL-valine, a derivative of the amino acid valine, can be utilized as a chiral resolving agent for the separation of racemic compounds, particularly amines and amino acid derivatives. The presence of a carboxylic acid group allows it to form salts with basic compounds, while the chiral center derived from valine induces the formation of diastereomers. This document provides detailed application notes and representative protocols for the use of N-Benzoyl-DL-valine in chiral resolution.

Principle of Chiral Resolution using N-Benzoyl-DL-Valine

The fundamental principle of chiral resolution with an enantiomer of N-Benzoyl-valine (e.g., N-Benzoyl-L-valine) lies in the formation of diastereomeric salts with a racemic substrate, such as a racemic amine (R/S-amine). The reaction is as follows:

(R/S)-Amine + (L)-N-Benzoyl-valine → [(R)-Amine · (L)-N-Benzoyl-valine] + [(S)-Amine · (L)-N-Benzoyl-valine]

The resulting diastereomeric salts, (R,L) and (S,L), possess different spatial arrangements and intermolecular interactions, leading to different crystal packing and solubilities. By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine can be liberated from the salt by treatment with a base, and the chiral resolving agent can be recovered and recycled.

Data Presentation: Illustrative Resolution of a Racemic Amine

The following tables summarize representative quantitative data for the chiral resolution of a model racemic amine using N-Benzoyl-L-valine. This data is illustrative and will vary depending on the specific substrate and experimental conditions.

Table 1: Diastereomeric Salt Formation and Separation

| Parameter | Value |

| Racemic Substrate | 1-Phenylethylamine |

| Resolving Agent | N-Benzoyl-L-valine |

| Molar Ratio (Amine:Resolving Agent) | 1:1 |

| Solvent | Ethanol |

| Crystallization Temperature | 4°C |

| Yield of Less Soluble Diastereomeric Salt | 40-45% (based on initial racemate) |

| Diastereomeric Excess (d.e.) of Crystals | >95% |

Table 2: Liberation of Enantiomer and Recovery of Resolving Agent

| Parameter | Value |

| Enantiomer Recovered from Crystals | (R)-1-Phenylethylamine |

| Yield of Recovered Enantiomer | 85-90% (from diastereomeric salt) |

| Enantiomeric Excess (e.e.) of Recovered Enantiomer | >95% |

| Recovery of N-Benzoyl-L-valine | >90% |

Experimental Protocols

The following are detailed, representative protocols for the chiral resolution of a racemic primary amine using N-Benzoyl-L-valine.

Protocol 1: Diastereomeric Salt Formation and Crystallization

Materials:

-

Racemic primary amine (e.g., 1-phenylethylamine)

-

N-Benzoyl-L-valine

-

Anhydrous ethanol

-

Stirring hotplate

-

Crystallization dish

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

Procedure:

-

In a clean, dry flask, dissolve the racemic amine (1 equivalent) in a minimal amount of warm anhydrous ethanol.

-

In a separate flask, dissolve N-Benzoyl-L-valine (1 equivalent) in a minimal amount of warm anhydrous ethanol.

-

Slowly add the N-Benzoyl-L-valine solution to the amine solution with constant stirring.

-

Allow the mixture to stir at room temperature for 1-2 hours to facilitate salt formation.

-

If precipitation occurs, gently heat the mixture until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. For optimal crystallization, subsequently store the solution at a reduced temperature (e.g., 4°C) for 12-24 hours.

-

Collect the precipitated crystals of the less soluble diastereomeric salt by vacuum filtration.

-

Wash the crystals with a small amount of cold anhydrous ethanol to remove any adhering mother liquor.

-

Dry the crystals under vacuum.

-

The mother liquor, containing the more soluble diastereomeric salt, can be retained for the recovery of the other enantiomer.

Protocol 2: Liberation of the Enantiomerically Pure Amine

Materials:

-

Diastereomeric salt crystals from Protocol 1

-

1 M Sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable organic solvent

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

Procedure:

-

Suspend the dried diastereomeric salt crystals in water.

-

Add 1 M NaOH solution dropwise with stirring until the pH of the solution is basic (pH > 10) and all the solid has dissolved. This liberates the free amine.

-

Transfer the aqueous solution to a separatory funnel.

-

Extract the liberated amine with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the enantiomerically enriched amine.

-

Determine the enantiomeric excess (e.e.) of the product by chiral HPLC or other suitable analytical techniques.

Protocol 3: Recovery of the Chiral Resolving Agent

Materials:

-

Aqueous layer from the extraction in Protocol 2

-

1 M Hydrochloric acid (HCl) solution

-

Vacuum filtration apparatus

Procedure:

-

Take the aqueous layer remaining after the extraction of the amine.

-

Acidify the solution by adding 1 M HCl dropwise with stirring until the pH is acidic (pH < 2).

-

N-Benzoyl-L-valine will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated N-Benzoyl-L-valine by vacuum filtration.

-

Wash the solid with a small amount of cold water.

-

Dry the recovered N-Benzoyl-L-valine under vacuum. It can be reused in subsequent resolutions.

Visualizations

The following diagrams illustrate the logical workflow of the chiral resolution process.

Application Notes and Protocols for the Enzymatic Resolution of Benzoyl-DL-Valine to Obtain L-Valine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-valine is an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. Its chiral purity is of utmost importance, particularly in drug synthesis where stereochemistry dictates biological activity. The enzymatic resolution of a racemic mixture of N-acyl-DL-amino acids is a widely adopted method for producing enantiomerically pure L-amino acids. This process leverages the stereoselectivity of enzymes, such as aminoacylases, which preferentially hydrolyze the N-acyl group from the L-enantiomer, leaving the N-acyl-D-enantiomer unreacted. This difference in chemical properties allows for the separation of the desired L-amino acid.[1]

These application notes provide a detailed protocol for the enzymatic resolution of Benzoyl-DL-Valine using Acylase I to produce L-valine. The protocol covers the enzymatic reaction, purification of L-valine, and analytical methods for determining enantiomeric excess.

Principle of the Method

The enzymatic resolution of this compound relies on the stereospecificity of an aminoacylase (EC 3.5.1.14). The enzyme selectively catalyzes the hydrolysis of the benzoyl group from L-valine, yielding L-valine and benzoic acid. The N-benzoyl-D-valine remains largely unreacted. The resulting L-valine can then be separated from the unreacted N-benzoyl-D-valine based on differences in their physicochemical properties, such as solubility.

Quantitative Data Summary

The following table summarizes typical quantitative data for the enzymatic resolution of this compound. These values are representative and may require optimization for specific experimental setups.

| Parameter | Value | Reference/Notes |

| Substrate Concentration | 50 - 200 mM | Higher concentrations may lead to substrate inhibition. |

| Enzyme | Acylase I (Aspergillus oryzae or porcine kidney) | Fungal acylase may exhibit higher stability.[2] |

| Enzyme Concentration | 10 - 100 U/mmol substrate | To be optimized based on enzyme activity. |

| pH | 7.0 - 8.5 | Optimal pH can vary with the enzyme source. |

| Temperature | 37 - 50 °C | Higher temperatures may increase reaction rate but decrease enzyme stability. |